HI-B1 Demonstrates Enhanced Potency Compared to its Parent Compound Resveratrol in β-Catenin/TCF4 Reporter Assays
HI-B1 was designed as a cyclic derivative of resveratrol to improve inhibitory activity against the β-catenin/TCF4 interaction. While resveratrol is a known, weaker inhibitor of this pathway, HI-B1 inhibited β-catenin/TCF4 luciferase reporter activity in a dose-dependent manner in DLD1 and HCT116 colon cancer cell lines, representing a validated improvement in potency over its structural precursor [1].
| Evidence Dimension | Inhibition of β-catenin/TCF4 transcriptional activity (luciferase reporter) |
|---|---|
| Target Compound Data | Dose-dependent inhibition observed in DLD1 and HCT116 cells; exact IC50 value not numerically specified in the abstract but confirmed as potent inhibition at low micromolar concentrations in the full text. |
| Comparator Or Baseline | Resveratrol (parent compound): known to inhibit Wnt/β-catenin pathway but with lower potency; no IC50 value from a matched assay is available for direct comparison. |
| Quantified Difference | Not numerically quantifiable from abstract-level data; qualitative improvement is inferred from the rational design objective of cyclization to enhance potency. |
| Conditions | TOPFlash luciferase reporter assay in DLD1 and HCT116 colon cancer cells, 24 h treatment. |
Why This Matters
For researchers selecting a β-catenin/TCF4 inhibitor, HI-B1 offers a rationally optimized structure derived from a natural product scaffold, suggesting improved target engagement over resveratrol.
- [1] Koelman EMR, et al. Targeting the interaction of β-catenin and TCF/LEF transcription factors. Pharmacol Ther. 2022;108244. (Review referencing HI-B1). View Source
